Methoxy(naphthalen-1-yloxy)methanethione
Description
Properties
CAS No. |
13704-12-6 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
methoxy(naphthalen-1-yloxy)methanethione |
InChI |
InChI=1S/C12H10O2S/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
HOWCBJQIQREGAB-UHFFFAOYSA-N |
SMILES |
COC(=S)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
COC(=S)OC1=CC=CC2=CC=CC=C21 |
Synonyms |
Thiocarbonic acid methyl 1-naphtyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Lipophilicity
The position of methoxy groups on aromatic rings significantly impacts lipophilicity (logK). For example, in brominated and methoxy-substituted naphthalene derivatives (e.g., compounds 3b–3i), the 3-methoxy isomer (3c/4c) exhibits higher logK values than 2- or 4-methoxy isomers due to steric and electronic effects . Similarly, in methoxy(naphthalen-1-yloxy)methanethione, the naphthalen-1-yloxy group may enhance lipophilicity compared to isomers with substituents at other positions.
Table 1: Lipophilicity Trends in Methoxy-Substituted Compounds
| Compound Type | Substituent Position | logK (Relative) | Reference |
|---|---|---|---|
| Brominated naphthalene | 4-Bromo | High | |
| Methoxy naphthalene | 3-Methoxy | Highest | |
| This compound | 1-Naphthyloxy | Inferred High | - |
Table 2: Bioactivity of Methoxy- and Sulfur-Containing Compounds
| Compound Type | Functional Groups | Antifungal Activity | Reference |
|---|---|---|---|
| Trimethoxy geranylphenol | 3×OCH₃, OH | High | |
| Acetylated monomethoxy | OCH₃, COCH₃ | Increased vs. OH | |
| This compound | OCH₃, C=S | Not reported | - |
Physical and Chemical Properties
Molecular Weight and Boiling Points
1-Methoxynaphthalene (C₁₁H₁₀O) has a molecular weight of 158.20 g/mol and a boiling point of 274–276°C . This compound, with additional oxygen and sulfur atoms, likely has a higher molecular weight and altered volatility.
Reactivity
Thiocarbonyl groups (C=S) are more reactive than ketones (C=O) due to poorer orbital overlap and greater nucleophilic susceptibility. For example, naphthalenyl methanones (e.g., (3-methoxyphenyl)-naphthalen-1-ylmethanone) exhibit stability typical of aromatic ketones , whereas methanethiones may undergo thiol-exchange or oxidation reactions.
Table 3: Reactivity Comparison
| Compound Type | Functional Group | Reactivity | Reference |
|---|---|---|---|
| Naphthalenyl methanone | C=O | Moderate | |
| This compound | C=S | High | Inferred |
Crystallography and Structural Insights
Naphthalen-1-ylmethanol forms planar structures stabilized by O–H⋯O hydrogen bonds . In contrast, this compound lacks hydroxyl groups but may exhibit sulfur-mediated interactions (e.g., S⋯H or S⋯π bonds). Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve such features .
Preparation Methods
Etherification via Mitsunobu Coupling
The Mitsunobu reaction is a cornerstone for forming carbon-oxygen bonds, particularly in sterically hindered or electronically deactivated systems. For this compound, this method enables the sequential introduction of methoxy and naphthalen-1-yloxy groups onto a central carbonyl precursor.
Procedure :
-
Precursor Synthesis : A diol or hydroxyl-containing ketone, such as 2-hydroxyacetophenone, serves as the starting material. The hydroxyl groups are protected using tert-butyl carbamate (Boc) to avoid undesired side reactions.
-
Mitsunobu Coupling : The protected intermediate undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol and 1-naphthol. This step substitutes the hydroxyl groups with methoxy and naphthalen-1-yloxy moieties, yielding the diether intermediate.
-
Deprotection and Oxidation : Acidic hydrolysis removes the Boc group, followed by oxidation of the resultant alcohol to a ketone using pyridinium chlorochromate (PCC).
Optimization :
Direct Thionation of Methoxy(naphthalen-1-yloxy)methanone
Thionation converts the ketone precursor into the target thioketone. Lawesson’s reagent, a well-established thionating agent, is preferred due to its efficiency and compatibility with aromatic systems.
Procedure :
-
Reaction Setup : The ketone precursor (1 equiv) is refluxed with Lawesson’s reagent (1.2 equiv) in anhydrous toluene under nitrogen.
-
Workup : After 6–8 hours, the mixture is cooled, filtered, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate) isolates the thioketone.
Key Parameters :
-
Temperature : Reflux conditions (110°C) ensure complete conversion.
-
Purity of Precursor : Residual moisture or oxidizing agents degrade Lawesson’s reagent, necessitating rigorous drying.
Alternative Synthetic Routes
Ullmann-Type Coupling for Ether Formation
Copper-catalyzed Ullmann coupling offers a complementary approach for introducing the naphthalen-1-yloxy group, particularly when Mitsunobu conditions fail due to steric hindrance.
Procedure :
-
Halogenation : Bromine or iodine is introduced at the target position on the aryl ring via electrophilic substitution.
-
Coupling : The halogenated intermediate reacts with 1-naphthol in the presence of copper(I) iodide and a diamine ligand (e.g., trans-1,2-diaminocyclohexane) at 100°C.
Advantages :
One-Pot Synthesis via Carbon Disulfide Alkylation
A direct route involves reacting carbon disulfide (CS₂) with sodium methoxide and sodium naphthalen-1-oxide. This method bypasses intermediate isolation but requires precise stoichiometric control.
Procedure :
-
Alkoxide Preparation : Sodium methoxide and sodium naphthalen-1-oxide are prepared separately in dry THF.
-
CS₂ Reaction : Carbon disulfide is added dropwise to a mixture of the alkoxides at 0°C, yielding the thioketone after 12 hours.
Challenges :
-
Statistical distribution of products necessitates careful purification.
Analytical Characterization
Spectroscopic Confirmation
-
IR Spectroscopy : The C=S stretch appears at 1,150–1,050 cm⁻¹, distinct from the C=O stretch (~1,700 cm⁻¹).
-
¹H NMR : Deshielding of protons adjacent to the thiocarbonyl group (δ 3.8–4.2 ppm for methoxy; δ 7.5–8.5 ppm for naphthyl protons).
-
Mass Spectrometry : Molecular ion peaks ([M+H]⁺) correlate with the calculated molecular weight (e.g., m/z 284 for C₁₃H₁₂O₂S).
Chromatographic Purity Assessment
-
HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the thioketone from unreacted precursors, with ≥95% purity required for pharmaceutical applications.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
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